MAO-A vs. MAO-B Selectivity Profile
The compound exhibits weak but measurable inhibition of human Monoamine Oxidase A (MAO-A). While no direct head-to-head selectivity data for this specific compound exists, its inhibition profile can be compared to a known selective MAO-B inhibitor, clorgyline. A class-level inference suggests that 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one, with an IC50 of 39,000 nM for MAO-A [1], is significantly less potent than clorgyline (MAO-A IC50 typically < 100 nM). This implies a different selectivity profile, but its activity against MAO-B (IC50 300 nM) [2] indicates a preference for the B isoform, a key differentiator for researchers screening for subtype-specific activity.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 39,000 nM (MAO-A); IC50 = 300 nM (MAO-B) |
| Comparator Or Baseline | Clorgyline (MAO-A IC50 < 100 nM) |
| Quantified Difference | Target compound is >390-fold less potent for MAO-A than a known selective inhibitor. |
| Conditions | Inhibition of human purified MAO-A and MAO-B expressed in insect cell membranes, assessed by reduction in kynuramine conversion [REFS-1, REFS-2]. |
Why This Matters
Understanding its isoform preference (MAO-B over MAO-A) is critical for selecting the correct tool compound in neurological disease research, avoiding off-target effects associated with non-selective MAO inhibitors.
- [1] BindingDB. (n.d.). BDBM50450826, CHEMBL4214270: Inhibition of human purified MAO-A. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450826 View Source
- [2] BindingDB. (n.d.). BDBM50450826, CHEMBL4214270: Inhibition of human membrane bound MAO-B. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450826 View Source
